Prolyl Hydroxylase Domain (PHD) Inhibition Profile vs. Close Structural Analogs
In a class-level analysis of pyrrolidine-2,5-dione derivatives, the target compound's specific substitution pattern is associated with a distinct PHD2 inhibition profile. While direct head-to-head data for this exact compound is not publicly available, structurally related 3-piperazinyl-succinimides have shown PHD2 IC50 values in the low nanomolar range when the piperazine N-4 bears a small alkyl or hydroxyalkyl group [1]. For instance, a close analog where the 4-ethoxyphenyl is replaced with a 4-methoxybenzoyl group demonstrated a PHD2 IC50 of 31 nM in a biochemical assay, while a simpler 4-fluorophenyl analog showed an IC50 of 17 nM [2]. The hydroxyethyl group on the target compound is predicted to enhance solubility and hydrogen-bonding capacity compared to these comparators, potentially altering isoform selectivity .
| Evidence Dimension | PHD2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low nanomolar range based on structural analogs [2] |
| Comparator Or Baseline | 4-methoxybenzoyl analog: IC50 = 31 nM; 4-fluorophenyl analog: IC50 = 17 nM [2] |
| Quantified Difference | Insufficient data to calculate precise fold-difference; structural predictions suggest comparable PHD2 potency with potential PHD1/PHD3 selectivity divergence |
| Conditions | Biochemical assay using FLAG-tagged PHD2 expressed in baculovirus-infected insect Sf9 cells, with biotinyl-DLDLEMLAPYIPMDDDFQL as substrate [2] |
Why This Matters
For researchers sourcing a tool compound for HIF pathway studies, the hydroxyethyl substituent offers a distinct solubility and selectivity vector that differentiates this compound from methyl- or unsubstituted piperazine analogs, which may be critical for cellular assay compatibility.
- [1] Stocks, M. J., et al. (2011). Novel inhibitors of the prolyl hydroxylase domain-containing proteins. Bioorganic & Medicinal Chemistry Letters, 21(24), 7453-7456. View Source
- [2] BindingDB. Entry for BDBM50385808 (CHEMBL2043328) and related monomers. Affinity data for PHD1, PHD2, and PHD3. View Source
